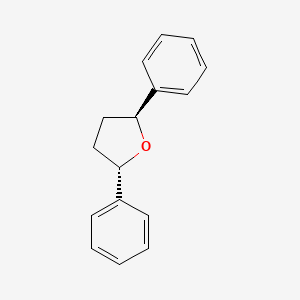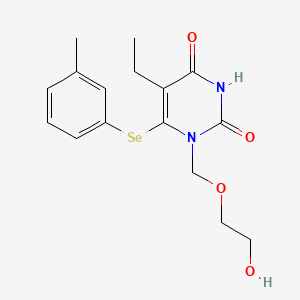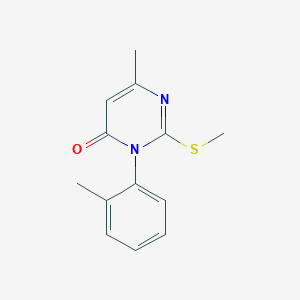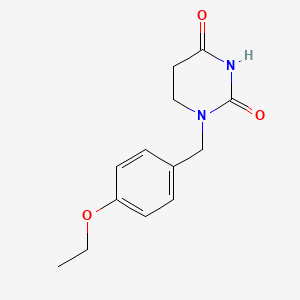
Trans-2,5-diphenyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2,5-diphenyltetrahydrofuran is an organic compound with the molecular formula C₁₆H₁₆O It is a derivative of tetrahydrofuran, characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,5-diphenyltetrahydrofuran typically involves the reduction of cyclic hemiketals. One efficient method is the Lewis acid-mediated reduction of cyclic hemiketals with triphenylsilane in the presence of titanium tetrachloride (TiCl₄). This method yields trans-2,5-disubstituted tetrahydrofuran derivatives with high stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of selective catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as ring opening, aldol condensation, and hydrogenation-cyclization .
Análisis De Reacciones Químicas
Types of Reactions
Trans-2,5-diphenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydrofuran-2,5-dicarboxylic acid using hydrotalcite-supported gold catalysts.
Reduction: The compound can be reduced using reagents like triphenylsilane in the presence of Lewis acids.
Substitution: It can participate in substitution reactions, particularly involving the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrotalcite-supported gold catalysts, air pressure, and elevated temperatures (e.g., 110°C).
Reduction: Triphenylsilane and titanium tetrachloride (TiCl₄).
Major Products Formed
Oxidation: Tetrahydrofuran-2,5-dicarboxylic acid.
Reduction: Trans-2,5-disubstituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Trans-2,5-diphenyltetrahydrofuran has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of trans-2,5-diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with biological molecules and systems .
Comparación Con Compuestos Similares
Similar Compounds
Trans-2,5-dimethyltetrahydrofuran: A similar compound with methyl groups instead of phenyl groups.
Trans-2,5-diphenyltetrahydrofuran-3-one: A derivative with a ketone group at the 3 position.
Uniqueness
This compound is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. These phenyl groups enhance its stability and potential for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
Clave InChI |
ZKTQNVXLUVNDFA-HOTGVXAUSA-N |
SMILES isomérico |
C1C[C@H](O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)





![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)

